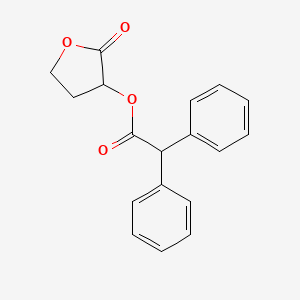
2-Oxooxolan-3-yl 2,2-diphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Oxooxolan-3-yl 2,2-diphenylacetate is a useful research compound. Its molecular formula is C18H16O4 and its molecular weight is 296.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Oxooxolan-3-yl 2,2-diphenylacetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C18H18O3
- IUPAC Name : this compound
This compound features an oxolane ring, which is known for its stability and ability to participate in various biochemical interactions.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes that play critical roles in metabolic pathways. The oxolane moiety may facilitate binding to enzyme active sites through hydrogen bonding and hydrophobic interactions.
- Receptor Modulation : The diphenylacetate group may interact with various receptors, potentially modulating their activity. This could lead to altered signaling pathways within cells.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could mitigate oxidative stress in biological systems.
Pharmacological Effects
Research into the pharmacological effects of this compound indicates several potential therapeutic applications:
- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce inflammatory markers in cell cultures, suggesting a role in treating inflammatory diseases.
- Antimicrobial Activity : Some studies indicate that it exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
Data Table: Biological Activity Summary
Case Studies
Several case studies have been published detailing the biological effects of similar compounds and their relevance to human health:
-
Case Study on Enzyme Inhibition :
- A study demonstrated that related oxolane derivatives effectively inhibited cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. This suggests that this compound may have similar inhibitory effects.
-
Case Study on Antimicrobial Properties :
- Research conducted on diphenylacetate derivatives indicated significant antibacterial activity against Gram-positive bacteria. This positions this compound as a potential lead compound for antibiotic development.
-
Case Study on Antioxidant Effects :
- A comparative study evaluated various esters for their antioxidant capacity. Results showed that compounds with similar structures exhibited a strong ability to scavenge free radicals, indicating potential protective effects against cellular damage.
Eigenschaften
IUPAC Name |
(2-oxooxolan-3-yl) 2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-17-15(11-12-21-17)22-18(20)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUQXUUNUNQRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














